molecular formula C18H17ClFN3S B2806579 2-[4-(2-Chloro-6-fluorobenzyl)piperazino]-1,3-benzothiazole CAS No. 478077-01-9

2-[4-(2-Chloro-6-fluorobenzyl)piperazino]-1,3-benzothiazole

Cat. No. B2806579
CAS RN: 478077-01-9
M. Wt: 361.86
InChI Key: JNRDKMLQIYZVBV-UHFFFAOYSA-N
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Description

“2-[4-(2-Chloro-6-fluorobenzyl)piperazino]-1,3-benzothiazole” is a chemical compound . It is also known as "N-{3-[4-(2-Chloro-6-fluorobenzyl)-1-piperazinyl]propyl}-3-(trifluoromethyl)benzamide" . The molecular formula of this compound is C22H24ClF4N3O .


Synthesis Analysis

The synthesis of “2-[4-(2-Chloro-6-fluorobenzyl)piperazino]-1,3-benzothiazole” involves several steps . One of the key steps is the use of 2-Chloro-6-fluorobenzyl chloride as an alkylating reagent during the synthesis of 3-benzylsulfanyl derivatives of 1,2,4-triazole and 4-methyl-1,2,4-triazole .


Molecular Structure Analysis

The molecular structure of “2-[4-(2-Chloro-6-fluorobenzyl)piperazino]-1,3-benzothiazole” is complex, with a molecular weight of 457.892 Da . It contains several functional groups, including a piperazino group, a benzothiazole group, and a trifluoromethyl group .

Scientific Research Applications

Organic Synthesis and Chemical Reactions

2-Chloro-6-fluorobenzylamine participates in several chemical reactions, leading to diverse products:

    Alkylation Reactions: It acts as an alkylating agent in the synthesis of 3-benzylsulfanyl derivatives of 1,2,4-triazole and 4-methyl-1,2,4-triazole . These derivatives find applications in materials science and pharmaceuticals.

properties

IUPAC Name

2-[4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClFN3S/c19-14-4-3-5-15(20)13(14)12-22-8-10-23(11-9-22)18-21-16-6-1-2-7-17(16)24-18/h1-7H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNRDKMLQIYZVBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C(C=CC=C2Cl)F)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClFN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(2-Chloro-6-fluorobenzyl)piperazino]-1,3-benzothiazole

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